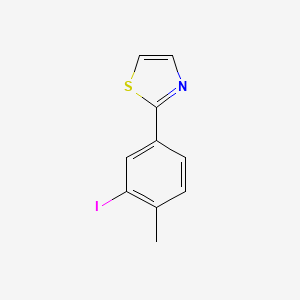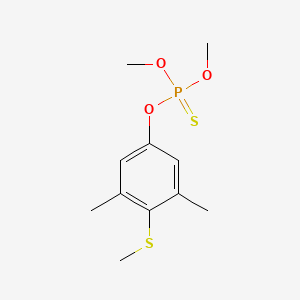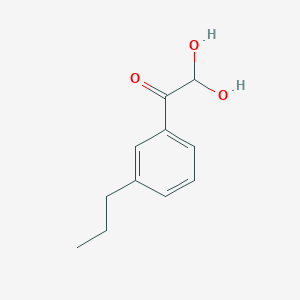
2,2-Dihydroxy-1-(3-propylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dihydroxy-1-(3-propylphenyl)ethanone is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of two hydroxyl groups and a ketone group attached to a phenyl ring substituted with a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dihydroxy-1-(3-propylphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-propylphenol with glyoxylic acid under acidic conditions, followed by oxidation to form the desired product. Another method includes the use of Friedel-Crafts acylation of 3-propylphenol with oxalyl chloride, followed by hydrolysis and oxidation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydroxyl or ketone groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, reduced ketones.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,2-Dihydroxy-1-(3-propylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dihydroxy-1-(3-propylphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ketone group can participate in nucleophilic addition reactions, affecting enzyme function and other biochemical processes.
Comparaison Avec Des Composés Similaires
- 1-(2,4-Dihydroxy-3-propylphenyl)ethanone
- 1-(2,6-Dihydroxy-3-propylphenyl)ethanone
- 2,2-Dihydroxy-1-phenyl(2H)ethanone
Comparison: 2,2-Dihydroxy-1-(3-propylphenyl)ethanone is unique due to the specific positioning of the hydroxyl and propyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2,2-dihydroxy-1-(3-propylphenyl)ethanone |
InChI |
InChI=1S/C11H14O3/c1-2-4-8-5-3-6-9(7-8)10(12)11(13)14/h3,5-7,11,13-14H,2,4H2,1H3 |
Clé InChI |
LAEFTDYFJTYSCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=CC=C1)C(=O)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


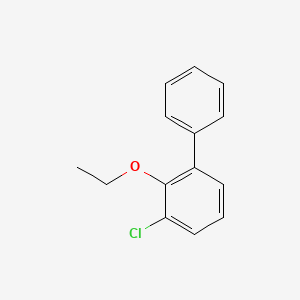
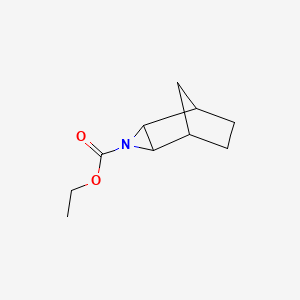
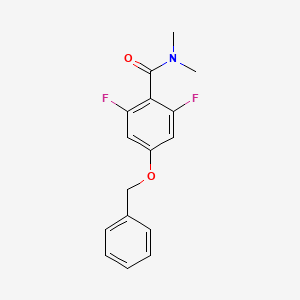
![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)
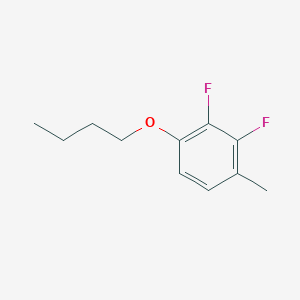
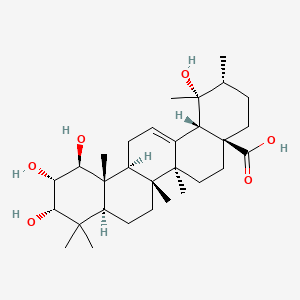
![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)
![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid](/img/structure/B14760460.png)
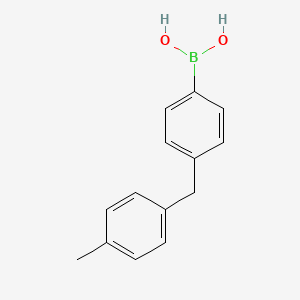
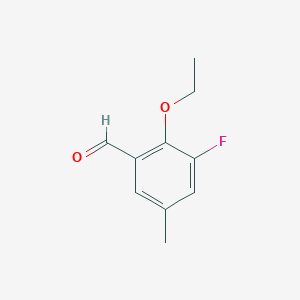
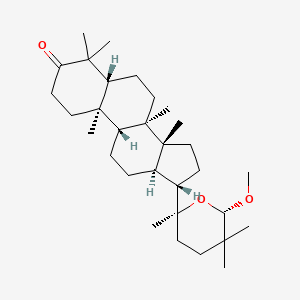
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)
